molecular formula C16H21ClN2O2S B2621865 4-[(2-Chlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine CAS No. 2415503-09-0

4-[(2-Chlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B2621865
CAS No.: 2415503-09-0
M. Wt: 340.87
InChI Key: MVQDTSHINMETGU-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound with a unique structure that includes both morpholine and thiomorpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzyl chloride with thiomorpholine in the presence of a base to form the intermediate 2-(2-chlorophenyl)methylthiomorpholine. This intermediate is then reacted with morpholine-4-carbonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-[(2-Chlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-Chlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine: Similar structure but lacks the thiomorpholine ring.

    4-[(2-Chlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)piperidine: Similar structure but contains a piperidine ring instead of morpholine.

Uniqueness

4-[(2-Chlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is unique due to the presence of both morpholine and thiomorpholine rings, which can confer distinct chemical and biological properties. This dual-ring structure can enhance its binding affinity and specificity for certain targets, making it a valuable compound for research and development .

Properties

IUPAC Name

[4-[(2-chlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2S/c17-14-4-2-1-3-13(14)11-18-5-8-21-15(12-18)16(20)19-6-9-22-10-7-19/h1-4,15H,5-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQDTSHINMETGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2Cl)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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